

## Elraglusib: A Comparative Analysis of Monotherapy Versus Combination Chemotherapy in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | 9-ING-41 |           |
| Cat. No.:            | B605026  | Get Quote |

Elraglusib (**9-ING-41**), a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3 $\beta$ ), is an investigational drug showing promise in the treatment of various advanced and refractory cancers.[1] GSK-3 $\beta$  is a critical enzyme involved in numerous cellular processes that, when dysregulated, can promote tumor growth, survival, and resistance to conventional therapies.[2][3] This guide provides a detailed comparison of Elraglusib administered as a monotherapy versus its use in combination with standard chemotherapy, supported by the latest preclinical and clinical experimental data.

# Mechanism of Action: A Dual Approach to Cancer Therapy

Elraglusib's primary mechanism of action is the inhibition of GSK-3β, a kinase that influences multiple oncogenic pathways.[2] By blocking GSK-3β, Elraglusib can disrupt key tumor survival mechanisms, including NF-κB and c-Myc signaling, thereby sensitizing cancer cells to apoptosis.[2][4] Preclinical studies have demonstrated that this inhibition can overcome chemoresistance and potentiate the effects of cytotoxic agents.[2]

Recent research has also uncovered a secondary mechanism: Elraglusib can act as a direct microtubule destabilizer, leading to mitotic arrest, DNA damage, and apoptosis, independent of its GSK3-inhibitory function.[5] This dual activity helps explain its broad pan-cancer efficacy.[5] Furthermore, Elraglusib exhibits significant immunomodulatory effects, including the



downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and the enhancement of CD8+ T cell activity, suggesting a role in boosting anti-tumor immunity.[6][7][8]



Click to download full resolution via product page

Caption: Elraglusib's multifaceted mechanism of action.

### **Preclinical Evidence**

Extensive preclinical research has provided a strong rationale for evaluating Elraglusib in clinical settings. In various animal models, Elraglusib has demonstrated significant anti-tumor activity, both alone and in combination with chemotherapy. For instance, in models of



pancreatic cancer, Elraglusib enhanced the anti-tumor effects of gemcitabine, nab-paclitaxel, and irinotecan.[2] Similarly, in a B16 metastatic melanoma mouse model, Elraglusib not only suppressed tumor growth as a single agent but also showed a synergistic effect when administered sequentially with an anti-PD-1 antibody, leading to the shrinkage of CNS metastases.[2][7]

| Cancer Model                        | Treatment                     | Key Finding                                                                              | Reference |
|-------------------------------------|-------------------------------|------------------------------------------------------------------------------------------|-----------|
| Pancreatic Cancer<br>(Xenograft)    | Elraglusib +<br>Gemcitabine   | Enhanced tumor<br>growth inhibition and<br>regression compared<br>to either agent alone. | [4]       |
| Melanoma (B16<br>Mouse Model)       | Elraglusib<br>Monotherapy     | Suppressive effect on tumor growth.                                                      | [7]       |
| Melanoma (B16<br>Mouse Model)       | Elraglusib + anti-PD-1<br>mAb | Synergistic and enhanced anti-tumor effect, especially with sequential therapy.          | [7]       |
| Colorectal Cancer<br>(Murine Model) | Elraglusib + anti-PD-<br>L1   | Synergistic activity;<br>responders showed<br>increased tumor-<br>infiltrating T-cells.  | [9]       |
| Various Cancers (In vivo)           | Elraglusib<br>Monotherapy     | Demonstrated anti-<br>tumor activity across a<br>spectrum of human<br>cancers.           | [2]       |

### Clinical Evaluation: The Actuate-1801 Trial

The primary source of clinical data for this comparison is the multi-part Phase 1/2 Actuate-1801 (NCT03678883) study, which evaluated the safety and efficacy of Elraglusib as a monotherapy and in combination with various chemotherapy regimens in patients with advanced malignancies.[2][10]





Click to download full resolution via product page

**Caption:** Simplified workflow of the Actuate-1801 Phase 1/2 trial.

### **Experimental Protocol Overview: Actuate-1801 Study**

- Study Design: A Phase 1/2, open-label, multicenter trial.
- Part 1 (Monotherapy): Patients (n=67) with relapsed/refractory advanced solid tumors or hematologic malignancies received Elraglusib intravenously twice weekly in 3-week cycles in a dose-escalation design.[10][11]
- Part 2 (Combination): Patients (n=171) received Elraglusib in a dose-escalation design combined with one of eight standard chemotherapy regimens, including gemcitabine/nabpaclitaxel (GnP), for which they had been previously treated.[10][12]
- Randomized Phase 2 (Pancreatic Cancer): Based on promising signals, the study advanced
  to a randomized evaluation of Elraglusib plus GnP versus GnP alone in previously untreated
  patients with metastatic pancreatic ductal adenocarcinoma (mPDAC).[13][14]
- Response Evaluation: Clinical outcomes were assessed using standard criteria (e.g., RECIST for solid tumors) and included Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[2]

### Elraglusib as Monotherapy: Clinical Outcomes



In the monotherapy arm of the Phase 1 trial, Elraglusib demonstrated a favorable safety profile and modest single-agent activity in a heavily pre-treated patient population.[2][10]

| Metric                                    | Result (N=67 Patients)                                                                          | Reference |
|-------------------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| Objective Response Rate<br>(ORR)          | 3.2% (1 Complete Response<br>in melanoma, 1 Partial<br>Response in T-cell<br>leukemia/lymphoma) | [2][15]   |
| Median Progression-Free<br>Survival (PFS) | 1.6 months                                                                                      | [15]      |
| Median Overall Survival (OS)              | 7.7 months                                                                                      | [15]      |
| Median Treatment Duration                 | 39 days                                                                                         | [2]       |
| Grade ≥3 Treatment-Emergent<br>AEs        | 55.2%                                                                                           | [10][11]  |
| Common Elraglusib-Related<br>AEs          | Transient visual changes, fatigue, catheter blockages.                                          | [10][11]  |

## Elraglusib in Combination with Chemotherapy: Clinical Outcomes

The combination of Elraglusib with chemotherapy showed enhanced clinical benefit and manageable toxicity. The most robust data comes from the cohort of patients with metastatic pancreatic cancer receiving Elraglusib with gemcitabine and nab-paclitaxel (GnP).

Phase 1 Combination Arm (All Cancers) In Part 2 of the initial study, seven partial responses were observed across various tumor types. The median PFS was 2.1 months and the median OS was 6.9 months.[2][10]

Randomized Phase 2 (Metastatic Pancreatic Cancer: Elraglusib + GnP vs. GnP Alone) Interim and topline results from the randomized portion of the trial demonstrated a statistically significant improvement in survival for the combination arm.[13][14][16]



| Metric                                     | Elraglusib + GnP                                                        | GnP Alone                 | Reference |
|--------------------------------------------|-------------------------------------------------------------------------|---------------------------|-----------|
| Median Overall<br>Survival (OS)            | 10.1 months                                                             | 7.2 months                | [16]      |
| Hazard Ratio for<br>Death (HR)             | 0.63 (37% reduced risk of death)                                        | -                         | [16]      |
| 12-Month Survival<br>Rate                  | 44.1%                                                                   | 22.3%                     | [16]      |
| 18-Month Survival<br>Rate                  | 19.7%                                                                   | 4.4%                      | [16]      |
| 24-Month Survival<br>Rate                  | 13.8%                                                                   | 0%                        | [16]      |
| Median Progression-<br>Free Survival (PFS) | 5.6 months                                                              | 5.1 months                | [16]      |
| Objective Response<br>Rate (ORR)           | 29.0%                                                                   | 21.8%                     | [16]      |
| Grade ≥3 Treatment-<br>Emergent AEs        | Similar rates to GnP alone, with manageable increases in neutropenia.   | ~56.4% (Serious<br>TEAEs) | [16]      |
| Key Elraglusib-<br>Related AEs             | Low-grade, transient visual disturbances (67.7% vs 9.0% for GnP alone). | -                         | [16]      |

## **Comparative Summary and Conclusion**

The available data clearly indicates that while Elraglusib has a favorable safety profile and shows signs of single-agent activity, its clinical potential is significantly enhanced when combined with standard chemotherapy.





Click to download full resolution via product page

**Caption:** Logical comparison of Elraglusib treatment strategies.

In conclusion, Elraglusib demonstrates a favorable toxicity profile both as a single agent and in combination with chemotherapy.[2][10] As a monotherapy, it provides modest clinical benefit in heavily pre-treated patients. However, when combined with cytotoxic chemotherapy, particularly in metastatic pancreatic cancer, Elraglusib leads to a statistically significant and clinically meaningful improvement in overall survival and other efficacy endpoints.[14][16] These results strongly support the continued clinical evaluation of Elraglusib as a chemosensitizing and immunomodulatory agent in combination regimens for the treatment of advanced cancers.[2][10]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. actuatetherapeutics.com [actuatetherapeutics.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Phase 2 study of elraglusib (9-ING-41), a glycogen synthase kinase-3b inhibitor, in combination with gemcitabine plus nab-paclitaxel (GnP) in patients with previously untreated advanced pancreatic ductal adenocarcinoma (PDAC). ASCO [asco.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GSK-3 inhibitor elraglusib enhances tumor-infiltrating immune cell activation in tumor biopsies and synergizes with anti-PD-L1 in a murine model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. rarecancernews.com [rarecancernews.com]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Elraglusib: A Comparative Analysis of Monotherapy Versus Combination Chemotherapy in Advanced Cancers]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b605026#comparing-elraglusib-monotherapy-to-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com